molecular formula C21H15N5O2 B2992898 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide CAS No. 1797611-33-6

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide

Cat. No. B2992898
CAS RN: 1797611-33-6
M. Wt: 369.384
InChI Key: ZNWOZVFWDQGLHC-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves the reaction of hydrazine with 1,3-diketones . Another method involves the reaction of the pyrazole with pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride in the presence of N, N-diisopropylethylamine .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions due to the presence of reactive nitrogen atoms in their structure. For example, they can react with carbonyl chloride to produce a series of potent, selective, and orally active compounds .


Physical And Chemical Properties Analysis

Pyrazoles are generally weak bases, with a pKb of around 11.5 . Their physical and chemical properties can be greatly influenced by the substituents attached to the pyrazole ring .

Scientific Research Applications

Anticoronavirus Activity

Compounds with the pyrazole and pyrimidine structures have shown promise in in vitro studies for their anticoronavirus activity. The presence of these moieties in various derivatives has been linked to the inhibition of viral replication, which is crucial in the fight against coronavirus diseases .

Antitumoral Activity

The pyrazole-pyrimidine-xanthene compound has been associated with antitumoral properties. Research indicates that structural variations on the phenyl moiety can tune biological properties toward antiviral or antitumoral activity, with some derivatives inhibiting tubulin polymerization, a process vital for cell division in tumors .

Spin State Behavior in Iron (II) Complexes

The compound’s derivatives have been used to study the spin state behavior of iron (II) complex salts. This research is significant in the field of magnetochemistry, where understanding the spin transitions of iron can lead to the development of new magnetic materials and sensors .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including derivatives of the compound , have shown potent antileishmanial and antimalarial activities. These activities make them valuable in the development of new treatments for parasitic diseases .

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

This compound’s framework is promising for the inhibition of GSK-3, an enzyme involved in numerous cellular processes, including metabolism and cell signaling. Inhibitors of GSK-3 have therapeutic potential in treating conditions like Alzheimer’s disease and bipolar disorder .

Pharmacological Properties

The compound’s derivatives have a wide range of pharmacological properties, including acting as antitubercular, anxiolytic, antiviral, hypnotic, and analgesic agents. They are also explored for their potential in treating gastrointestinal diseases and anorexia nervosa, as well as inhibiting cholesterol formation .

Mechanism of Action

The mechanism of action of pyrazoles is diverse and depends on their specific structure and the biological target. For example, some pyrazoles have been found to inhibit the interleukin receptor-associated kinase 4 (IRAK4) .

Safety and Hazards

The safety and hazards associated with pyrazoles depend on their specific structure and use. As with all chemicals, appropriate safety measures should be taken when handling them .

Future Directions

Research into pyrazoles is ongoing, with many studies focusing on synthesizing new pyrazole derivatives and investigating their biological activities . Future research directions may include exploring their potential use as fluorescent sensors and biologically active compounds .

properties

IUPAC Name

N-(6-pyrazol-1-ylpyrimidin-4-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2/c27-21(25-18-12-19(23-13-22-18)26-11-5-10-24-26)20-14-6-1-3-8-16(14)28-17-9-4-2-7-15(17)20/h1-13,20H,(H,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWOZVFWDQGLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=NC=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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